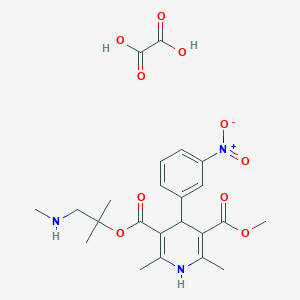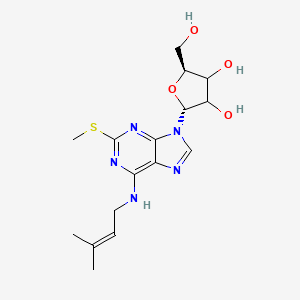
2-Methylthio-N6-isopentenyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-N-6-isopentenyladenosine is an evolutionarily conserved modification found in transfer RNAs (tRNAs). This compound plays a crucial role in the regulation of efficient mitochondrial translation and energy metabolism in mammals . It is specifically modified by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) at position A37 of mitochondrial DNA-encoded tRNAs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-N-6-isopentenyladenosine involves the conversion of N-6-isopentenyladenosine to its methylthio derivative. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) in mammalian cells . The reaction conditions typically involve the presence of the enzyme and the substrate in a suitable buffer system.
Industrial Production Methods: Industrial production of 2-Methylthio-N-6-isopentenyladenosine is not well-documented, as it is primarily studied in a biological context. the enzymatic conversion method described above could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-N-6-isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the methylthio group.
Major Products:
Oxidation Products: The oxidation of the prenyl group can lead to the formation of cyclized products.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylthio-N-6-isopentenyladenosine has several scientific research applications, including:
Mechanism of Action
2-Methylthio-N-6-isopentenyladenosine exerts its effects by modifying the adenosine at position A37 of mitochondrial DNA-encoded tRNAs. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) . The modification enhances the stability and efficiency of mitochondrial translation, thereby regulating energy metabolism in mammalian cells .
Comparison with Similar Compounds
2-Methylthio-N-6-threonylcarbamoyladenosine: Another methylthio-modified adenosine found in cytosolic tRNAs.
N-6-isopentenyladenosine: The precursor to 2-Methylthio-N-6-isopentenyladenosine.
Uniqueness: 2-Methylthio-N-6-isopentenyladenosine is unique due to its specific role in mitochondrial tRNAs and its impact on mitochondrial translation and energy metabolism . Unlike other similar compounds, it is specifically modified by Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) and is crucial for mitochondrial function .
Properties
Molecular Formula |
C16H23N5O4S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15+/m0/s1 |
InChI Key |
VZQXUWKZDSEQRR-MIMBDUIHSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


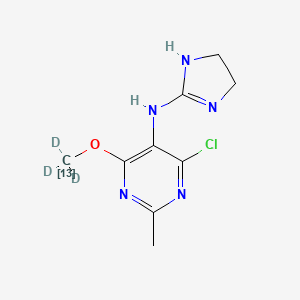

![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
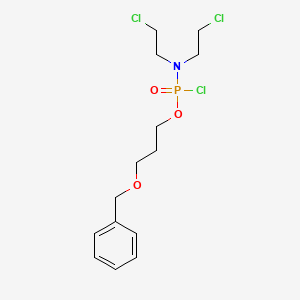

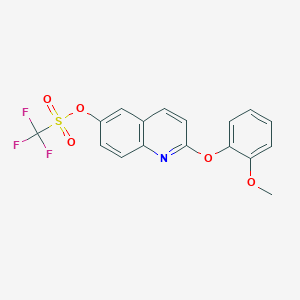
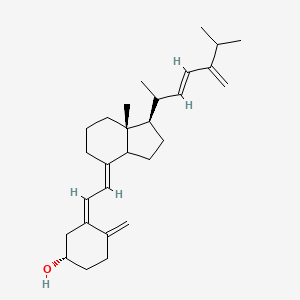
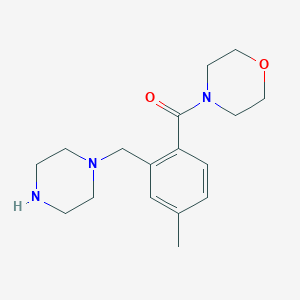
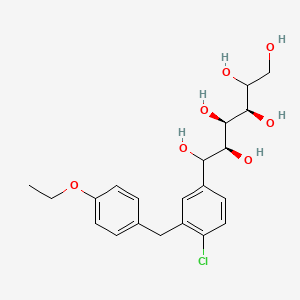
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
